molecular formula C13H12INO B3245135 2-Benzyloxy-5-iodo-3-Methylpyridine CAS No. 166266-20-2

2-Benzyloxy-5-iodo-3-Methylpyridine

Cat. No.: B3245135
CAS No.: 166266-20-2
M. Wt: 325.14 g/mol
InChI Key: CTOSKTILAFMFQM-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-iodo-3-Methylpyridine is a halogenated pyridine derivative characterized by a benzyloxy group at position 2, an iodine atom at position 5, and a methyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern. The methyl group at position 3 introduces steric hindrance, which may influence reactivity and binding interactions in biological systems.

Properties

IUPAC Name

5-iodo-3-methyl-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOSKTILAFMFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-iodo-3-Methylpyridine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-iodo-3-Methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-iodo-3-Methylpyridine involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 2-Benzyloxy-5-iodo-3-Methylpyridine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications/Findings
This compound 2-OBzl, 5-I, 3-Me ~331.2 (estimated) High lipophilicity (logP ~3.5); iodine enables cross-coupling reactivity Potential intermediate in drug synthesis; limited toxicity data reported
5-[3-(Benzyloxy)phenyl]-2-Methoxypyridine 2-OMe, 5-(3-OBzl-phenyl) 317.4 (reported) Moderate solubility in organic solvents; stable under ambient conditions Industrial applications (exact use unspecified); safety data emphasizes handling precautions
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Multiple OBzl and OMe groups ~600 (estimated) Highly lipophilic; complex steric profile Studied for nucleoside analog synthesis; no direct biological activity reported
5-Fluorouracil Pyrimidine with 5-F substituent 130.1 Polar (logP ~-1.0); inhibits thymidylate synthase Anticancer agent; severe toxicity correlates with therapeutic efficacy in clinical studies

Substituent Effects on Reactivity and Bioactivity

  • Halogen Influence : The iodine atom in this compound contrasts with fluorine in 5-fluorouracil. Iodine’s larger atomic radius and lower electronegativity enhance its utility in cross-coupling reactions, whereas fluorine’s electronegativity directly disrupts enzyme binding in 5-fluorouracil’s mechanism .
  • Benzyloxy vs. However, methoxy groups (e.g., in 5-[3-(Benzyloxy)phenyl]-2-Methoxypyridine) may confer greater metabolic stability .

Biological Activity

2-Benzyloxy-5-iodo-3-methylpyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, and discusses relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a benzyloxy group at position 2, an iodine atom at position 5, and a methyl group at position 3. The presence of iodine enhances the compound's reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus5 µg/mL
Pseudomonas aeruginosa15 µg/mL
Salmonella enterica12 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, the compound has been investigated for its anticancer activity. It has shown promise in inhibiting the proliferation of various cancer cell lines, potentially by inducing apoptosis or disrupting cell cycle progression.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)8.5
MCF-7 (Breast Cancer)6.3
A549 (Lung Cancer)7.1

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or interfere with signaling pathways crucial for microbial survival and cancer cell growth.

Molecular Targets:

  • Enzymes involved in metabolic pathways.
  • Receptors that mediate cellular responses to stress or damage.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates of bacteria. The results indicated that this compound was one of the most effective against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies have shown that treatment with this compound resulted in significant apoptosis in HeLa cells, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways . These findings highlight the compound's potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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